molecular formula C12H18FN5 B11742168 [(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

[(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11742168
M. Wt: 251.30 g/mol
InChI Key: OEYYGCPVPYGIFJ-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring pyrazole rings substituted with ethyl and fluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole rings, followed by the introduction of ethyl and fluoroethyl groups through alkylation reactions. The final step involves the formation of the amine linkage between the two pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine
  • (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine

Uniqueness

(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern and the presence of both ethyl and fluoroethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C12H18FN5/c1-2-17-11(3-6-15-17)9-14-10-12-4-7-16-18(12)8-5-13/h3-4,6-7,14H,2,5,8-10H2,1H3

InChI Key

OEYYGCPVPYGIFJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=NN2CCF

Origin of Product

United States

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